molecular formula C9H9NO2 B3186120 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid CAS No. 1211516-10-7

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

Cat. No.: B3186120
CAS No.: 1211516-10-7
M. Wt: 163.17 g/mol
InChI Key: CXTDAVWPZZKSKG-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. This scaffold is versatile, enabling structural modifications that enhance its physicochemical properties for applications such as corrosion inhibition and pharmaceutical development. Derivatives of this compound, particularly those with electron-donating groups (e.g., methoxy or pyridyl substituents), exhibit high corrosion inhibition efficiency (up to 97.7%) in acidic environments due to their mixed adsorption mechanisms (physical and chemical) on metal surfaces .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTDAVWPZZKSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202402
Record name 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro-
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URL https://comptox.epa.gov/dashboard/DTXSID701202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-10-7
Record name 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211516-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclocondensation of cyclopentanone derivatives with pyridine precursors. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Corrosion Inhibition

Key Derivatives and Their Performance:

Compound Name Substituents Inhibition Efficiency Key Findings Reference
CAPD-1 (6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative) 2-ethoxy, 4-pyridyl, 7-pyridylmethylidene 97.7% (1.0×10⁻³ M) Highest adsorption energy (-6241.48 kcal/mol); mixed inhibitor mechanism .
4-(Thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine Thiophene groups Not reported Characterized via IR, NMR, elemental analysis; potential for electronic applications .
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Nitro group Not reported Electron-withdrawing nitro group may reduce adsorption efficiency compared to CAPD derivatives .
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate Chloro, carboxylic acid Not reported Halogen substituents may enhance solubility but require evaluation of inhibition potential .

Insights:

  • Electron-donating groups (e.g., pyridyl, methoxy) in CAPD derivatives enhance corrosion inhibition by strengthening adsorption via lone-pair interactions with metal surfaces .
  • Electron-withdrawing groups (e.g., nitro, chloro) may reduce inhibition efficiency but could be optimized for other applications, such as pharmaceuticals .
A. Benzo-Fused Derivatives
  • 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine : Synthesized via high-pressure cyclocondensation, these derivatives show anticancer activity (e.g., cytotoxicity against MCF-7 and A549 cells) due to extended aromaticity enhancing DNA intercalation .
  • 5,6-Dihydrobenzo[h]quinoline: Exhibits selective inhibition against HCT-116 colon cancer cells, highlighting the impact of ring expansion on biological activity .
B. Carboxylic Acid Derivatives
  • 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid : A structural analog with a pyrimidine ring, used in pharmaceutical intermediates. Its planar structure contrasts with the bicyclic core of the target compound, affecting solubility and reactivity .

Performance Metrics and Theoretical Studies

  • DFT and Monte Carlo Simulations : CAPD-1 exhibits the most negative adsorption energy (-6241.48 kcal/mol), correlating with its superior inhibition efficiency. Flat adsorption orientation on Fe(110) surfaces maximizes surface coverage .
  • Electrochemical Data : CAPD derivatives reduce corrosion current density (Icorr) by >95% in 1.0 M H₂SO₄, outperforming traditional inhibitors like urea-based surfactants .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NC_8H_9N. It features a cyclopenta[b]pyridine framework that contributes to its unique reactivity and interaction profiles with biological targets. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases, particularly neurological disorders .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for antibiotic development .
  • Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Neuroprotective Study : A study conducted on neuronal cell cultures demonstrated that treatment with the compound resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a potential role in neuroprotection against conditions like Alzheimer's disease.
  • Antimicrobial Activity Assessment : In vitro tests showed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
  • Enzyme Interaction Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes, with IC50 values demonstrating its potency in inhibiting enzymatic activity related to metabolic disorders.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Cyclization Reaction : A cyclization reaction is performed under acidic conditions to form the bicyclic structure.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods including carbonylation reactions.

Comparative Analysis of Related Compounds

The following table summarizes selected compounds related to this compound and their notable features:

Compound NameStructureNotable Features
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acidStructureExhibits significant enzyme inhibition and potential applications in drug development.
5-Amino-6,7-dihydro-5H-cyclopenta[b]pyridineStructureShows promise in neuroprotective applications and has been studied for its pharmacological properties.
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridineStructureContains a hydroxyl group; potential for different biological activity compared to its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions starting with cyclopentanone derivatives. For example:

  • Condensation reactions : Cyclopentanone reacts with substituted phenyl or thienyl groups in the presence of acid catalysts to form intermediates like 2-(3-oxo-1-phenylpropyl)cyclopentanone .
  • Cyclization : Intermediates undergo thermal or acid-catalyzed cyclization to form the fused pyridine ring. Substituted derivatives are synthesized by introducing functional groups (e.g., halides, methoxy, or thiophene) at specific positions during the reaction .
  • Purification : Products are isolated as colorless solids or crystals via recrystallization or chromatography .

Q. How are spectroscopic techniques employed to characterize these compounds?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹). For example, compound 5i (C₁₉H₁₇NOS) showed peaks at 1685 cm⁻¹ (C=O) and 2210 cm⁻¹ (C≡N) .
  • ¹H/¹³C NMR : Assigns proton and carbon environments. For 5i , δ 7.2–7.8 ppm corresponds to aromatic protons, while δ 2.8–3.5 ppm indicates cyclopentane methylene groups .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/S percentages (e.g., 5i showed 74.43% C vs. 74.23% calculated) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?

Discrepancies often arise from incomplete purification or hygroscopicity. Methodological solutions include:

  • Recalibration of Instruments : Ensure mass spectrometers or combustion analyzers are properly calibrated.
  • Repetition Under Controlled Conditions : Conduct reactions in anhydrous environments to avoid water absorption .
  • Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation .

Q. What strategies optimize cycloaddition reactions involving the cyclopenta[b]pyridine core?

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for electrophilic substitutions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation .

Q. How do substituents at different positions influence reactivity and stability?

  • Electron-Withdrawing Groups (EWGs) : Chloro or cyano substituents at position 2 increase electrophilicity, facilitating nucleophilic attacks .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups at position 4 enhance thermal stability but reduce solubility .
  • Thiophene Substitution : At position 3, thiophene derivatives show improved π-stacking interactions in crystal lattices, aiding crystallinity .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for structurally similar derivatives?

Compound δ (ppm) for Cyclopentane Protons Source
5a 2.8–3.1
5i 3.2–3.5
  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.
  • Conformational Analysis : Chair vs. boat conformations in the cyclopentane ring alter magnetic environments .

Methodological Recommendations

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
  • Computational Modeling : DFT calculations predict regioselectivity in substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid

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